LDC4297

Descripción general

Descripción

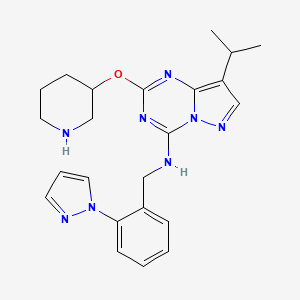

LDC4297 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of cell cycle progression and transcription. This compound belongs to the pyrazolotriazine class and has shown significant potential in both antiviral and anticancer research .

Aplicaciones Científicas De Investigación

LDC4297 has a wide range of scientific research applications:

Mecanismo De Acción

LDC4297 exerts its effects by selectively inhibiting CDK7, a kinase involved in the phosphorylation of RNA polymerase II and other cyclin-dependent kinases. This inhibition disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interferes with the replication of viruses by targeting CDK7-regulated cellular factors .

Análisis Bioquímico

Biochemical Properties

LDC4297 interacts with CDK7, a key enzyme in the cell cycle and transcription processes . It binds reversibly to the ATP-binding site of CDK7 . This interaction inhibits the kinase activity of CDK7, affecting both cell cycle progression and transcription initiation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It diminishes both transcription rates and CDK T-loop phosphorylation . In human pancreatic tumor lines, some displayed significantly higher sensitivity to this compound than others . It also downregulates a group of cell cycle control genes, among them CDK1/2 and CDC25A/C .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of CDK7, inhibiting its kinase activity . This inhibition affects the phosphorylation of RNA polymerase II at active gene promoters, thereby affecting transcription initiation . It also affects the T-loop phosphorylation of cell cycle CDKs, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cells. For example, it was observed that the downregulation of certain cell cycle control genes correlated well with observed viability differences in different cell lines over time .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. Given its role as a CDK7 inhibitor, it is likely that it interacts with the metabolic pathways associated with cell cycle progression and transcription .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its role as a CDK7 inhibitor, it is likely that it localizes to the areas of the cell where CDK7 is active, such as the nucleus where transcription occurs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

LDC4297 is synthesized through a series of chemical reactions involving pyrazolotriazine derivatives. The synthesis typically involves the formation of the pyrazolotriazine core, followed by functionalization to introduce specific substituents that enhance its inhibitory activity against CDK7 .

Industrial Production Methods

While detailed industrial production methods are not widely published, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical transformations .

Análisis De Reacciones Químicas

Types of Reactions

LDC4297 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions as part of its primary synthetic route .

Common Reagents and Conditions

The synthesis of this compound involves the use of reagents such as pyrazolotriazine precursors, organic solvents, and catalysts. Reaction conditions often include controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the synthesis of this compound is the final pyrazolotriazine derivative with high selectivity and potency against CDK7. By-products are typically minimal and are removed through purification processes .

Comparación Con Compuestos Similares

LDC4297 is unique among CDK7 inhibitors due to its high selectivity and potency. Similar compounds include:

ICEC0942 (CT7001): Another selective CDK7 inhibitor with potential anticancer activity.

SY-1365: A CDK7 inhibitor in clinical trials for cancer treatment.

SY-5609: Another CDK7 inhibitor being investigated for its therapeutic potential.

LY-3405105: A CDK7 inhibitor with promising preclinical results.

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the unique properties of this compound .

Propiedades

IUPAC Name |

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGRZENCFIIHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

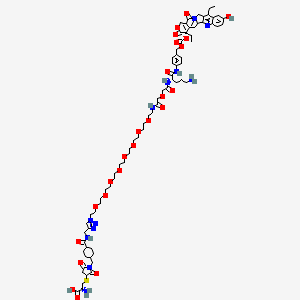

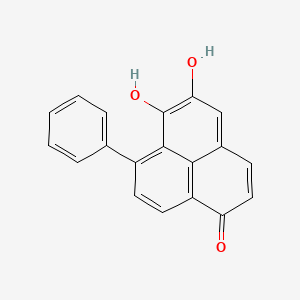

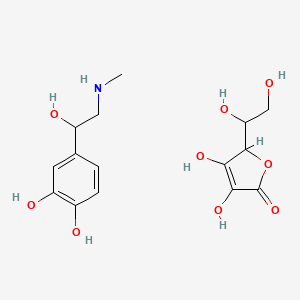

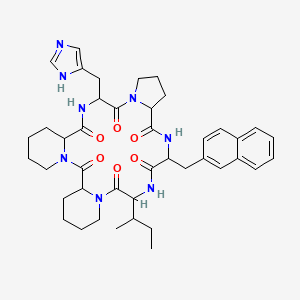

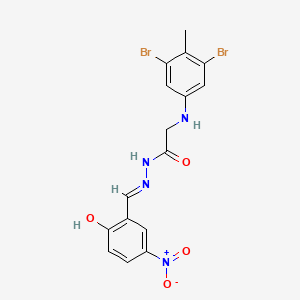

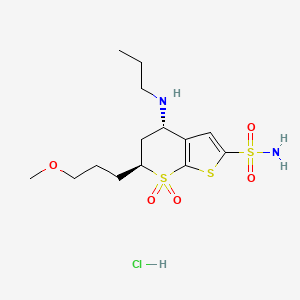

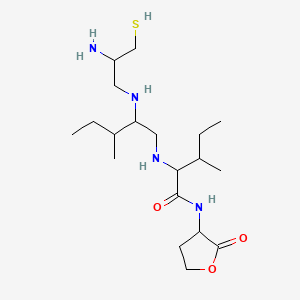

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)

![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)